molecular formula C5H5Cl3N2O3S B563794 2,2,2-trichloroethyl 1H-imidazole-2-sulfonate CAS No. 903587-98-4

2,2,2-trichloroethyl 1H-imidazole-2-sulfonate

Cat. No. B563794
CAS RN: 903587-98-4
M. Wt: 279.516
InChI Key: DCLRQEGHGBFLAQ-UHFFFAOYSA-N
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Description

“2,2,2-trichloroethyl 1H-imidazole-2-sulfonate” is a chemical compound with the molecular formula C5H5Cl3N2O3S . It is a derivative of imidazole, a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds .

Scientific Research Applications

Synthesis of Imidazoles

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The compound “2,2,2-trichloroethyl 1H-imidazole-2-sulfonate” can be used in the regiocontrolled synthesis of substituted imidazoles . This process is based around the functional group compatibility and resultant substitution patterns around the ring .

Therapeutic Potential

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Preparation of Complexes

1H,1’‘H-2,2’'-Biimidazole is used in the preparation of complexes that exhibits photoluminescence and optical properties . The compound “2,2,2-trichloroethyl 1H-imidazole-2-sulfonate” can be used in similar applications due to its structural similarity.

Preparation of Semi-conductors

Bismuth biimidazoles can be prepared as semi-conductors . The compound “2,2,2-trichloroethyl 1H-imidazole-2-sulfonate” can potentially be used in the preparation of similar semi-conductors due to its structural similarity.

Development of New Drugs

Imidazole has become an important synthon in the development of new drugs . The compound “2,2,2-trichloroethyl 1H-imidazole-2-sulfonate” can potentially be used in the development of new drugs due to its structural similarity.

properties

IUPAC Name

2,2,2-trichloroethyl 1H-imidazole-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl3N2O3S/c6-5(7,8)3-13-14(11,12)4-9-1-2-10-4/h1-2H,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLRQEGHGBFLAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)S(=O)(=O)OCC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693114
Record name 2,2,2-Trichloroethyl 1H-imidazole-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

903587-98-4
Record name 2,2,2-Trichloroethyl 1H-imidazole-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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